molecular formula C14H9F5O2 B13425211 3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol

3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol

Katalognummer: B13425211
Molekulargewicht: 304.21 g/mol
InChI-Schlüssel: LLLHPSYBOVHBAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to degradation. This compound is of interest in various fields including chemistry, biology, and materials science due to its distinctive structural features.

Vorbereitungsmethoden

The synthesis of 3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol typically involves the reaction of 4-fluorophenol with 1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Analyse Chemischer Reaktionen

3-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

3-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol can be compared with other fluorinated compounds such as:

    1,1,2,2-Tetrafluoroethane: Known for its use as a refrigerant, it shares the tetrafluoroethane backbone but lacks the phenolic group.

    2,2,2,4’-Tetrafluoroacetophenone: This compound has a similar fluorinated structure but differs in its functional groups and applications.

    1,1,1,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane: Another fluorinated compound with different industrial applications .

These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C14H9F5O2

Molekulargewicht

304.21 g/mol

IUPAC-Name

3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol

InChI

InChI=1S/C14H9F5O2/c15-10-6-4-9(5-7-10)13(16,17)14(18,19)21-12-3-1-2-11(20)8-12/h1-8,20H

InChI-Schlüssel

LLLHPSYBOVHBAB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)OC(C(C2=CC=C(C=C2)F)(F)F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.